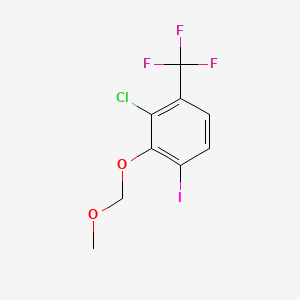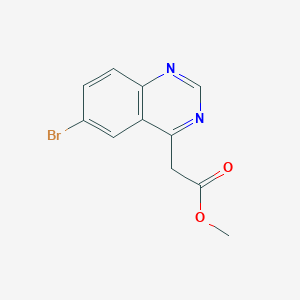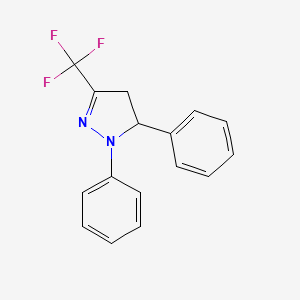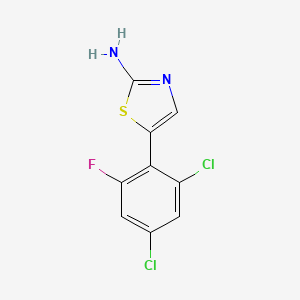
(4-Methoxyphenyl)(phenyl)iodonium 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxyphenyl)(phenyl)iodonium 2,2,2-trifluoroacetate is a hypervalent iodine compound. Hypervalent iodine compounds are known for their unique chemical properties and have found extensive applications in organic synthesis. This compound is particularly interesting due to its ability to act as an electrophilic arylating agent, making it useful in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(phenyl)iodonium 2,2,2-trifluoroacetate typically involves the oxidation of iodoarenes followed by ligand exchange with arenes. One common method involves the use of m-chloroperbenzoic acid (m-CPBA) as an oxidant in acetic acid (AcOH) to oxidize the iodoarene, followed by the addition of the arene to form the iodonium salt . Another method involves electrochemical synthesis, where iodobiaryls and iodoarene/arene mixtures are oxidized in an undivided electrolysis cell in a solvent mixture of acetonitrile (MeCN), hexafluoroisopropanol (HFIP), and trifluoromethanesulfonic acid (TfOH) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The electrochemical synthesis method is particularly attractive for industrial production due to its efficiency and minimal chemical waste .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxyphenyl)(phenyl)iodonium 2,2,2-trifluoroacetate undergoes various types of reactions, including:
Substitution Reactions: It acts as an electrophilic arylating agent, reacting with nucleophiles to form substituted products.
Oxidation Reactions: It can participate in oxidation reactions, where it acts as an oxidant.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as fluoride ions, which can lead to the formation of fluorinated aromatic compounds . The reactions typically occur under mild conditions and can even take place in wet solvents .
Major Products Formed
The major products formed from reactions with this compound include substituted aromatic compounds, such as fluorinated arenes .
Wissenschaftliche Forschungsanwendungen
(4-Methoxyphenyl)(phenyl)iodonium 2,2,2-trifluoroacetate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (4-Methoxyphenyl)(phenyl)iodonium 2,2,2-trifluoroacetate involves its role as an electrophilic arylating agent. The compound reacts with nucleophiles, transferring the aryl group to the nucleophile. This reaction is facilitated by the hypervalent iodine center, which stabilizes the transition state and enhances the electrophilicity of the aryl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (4-Methoxyphenyl)(phenyl)iodonium 2,2,2-trifluoroacetate include:
- Diphenyliodonium triflate
- Bis(4-methoxyphenyl)iodonium bromide
- (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the methoxy group can enhance its electrophilicity and make it more reactive towards certain nucleophiles .
Eigenschaften
CAS-Nummer |
330-88-1 |
|---|---|
Molekularformel |
C15H12F3IO3 |
Molekulargewicht |
424.15 g/mol |
IUPAC-Name |
(4-methoxyphenyl)-phenyliodanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C13H12IO.C2HF3O2/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11;3-2(4,5)1(6)7/h2-10H,1H3;(H,6,7)/q+1;/p-1 |
InChI-Schlüssel |
XXCQVFAKDMZVLF-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(=O)(C(F)(F)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


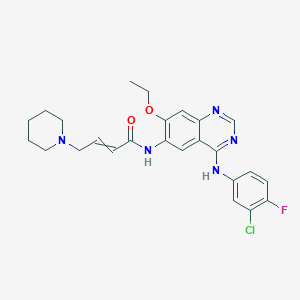
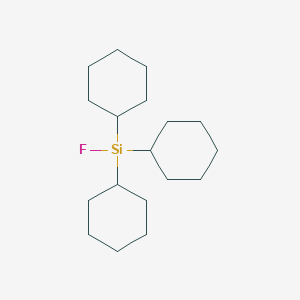
![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;4-methylbenzenesulfonic acid](/img/structure/B14756426.png)





